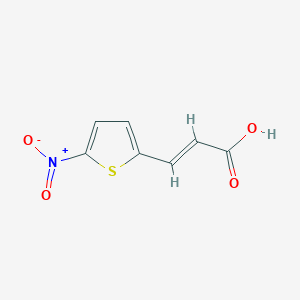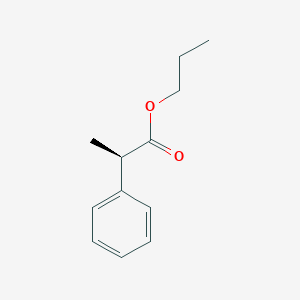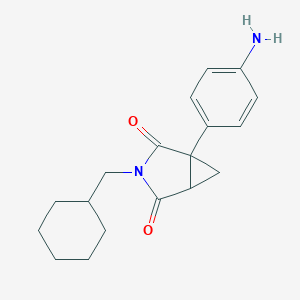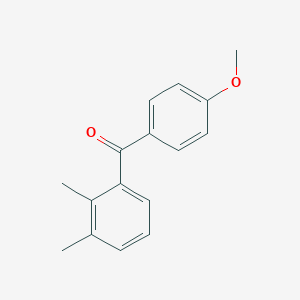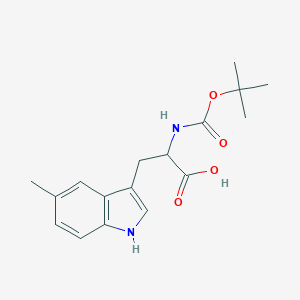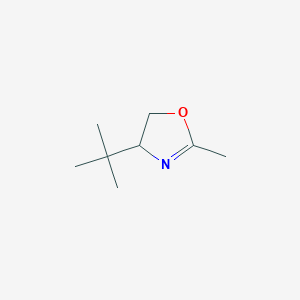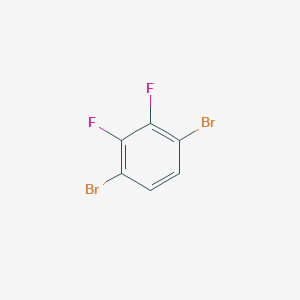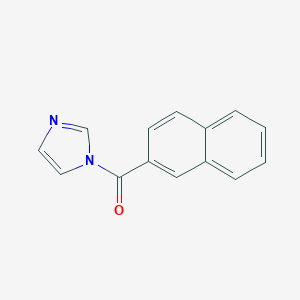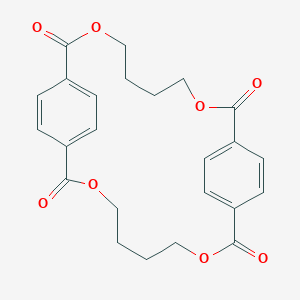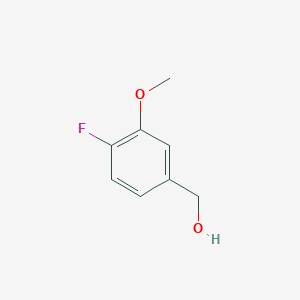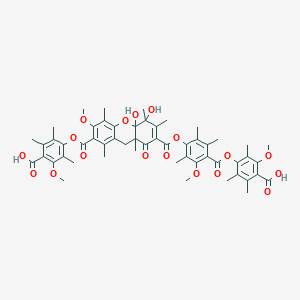
Thielocin A1beta
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thielocin A1beta is a natural product that has been isolated from the fermentation broth of a marine-derived bacterium, Nocardiopsis sp. The compound is a member of the thielocin family of compounds, which are known for their potent antibacterial activity. Thielocin A1beta has been the subject of extensive scientific research due to its potential applications in the field of medicine and biotechnology.
Mécanisme D'action
The mechanism of action of Thielocin A1beta is not fully understood. However, it is believed to act by inhibiting bacterial cell wall synthesis. The compound has been shown to bind to the bacterial cell wall precursor lipid II, which prevents the formation of the bacterial cell wall. Thielocin A1beta has also been shown to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Thielocin A1beta has several biochemical and physiological effects. The compound has been shown to inhibit bacterial cell wall synthesis, which leads to the lysis of bacterial cells. Thielocin A1beta has also been shown to induce apoptosis in cancer cells, which leads to the death of cancer cells. The compound has been shown to have low toxicity in vitro, which makes it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
Thielocin A1beta has several advantages and limitations for lab experiments. The compound has potent antibacterial and antitumor activity, which makes it a valuable tool for studying bacterial and cancer cell biology. However, the compound is difficult to synthesize in the laboratory, which limits its availability for research purposes. Thielocin A1beta also has low solubility in water, which makes it difficult to use in some experimental systems.
Orientations Futures
There are several future directions for research on Thielocin A1beta. One area of research is the development of new synthetic methods for producing the compound. Another area of research is the investigation of the mechanism of action of Thielocin A1beta. This could lead to the development of new antibacterial and antitumor agents. There is also potential for the development of Thielocin A1beta as a therapeutic agent for the treatment of bacterial infections and cancer. Finally, the compound could be used as a tool for studying bacterial and cancer cell biology.
Méthodes De Synthèse
Thielocin A1beta is a complex molecule that is difficult to synthesize in the laboratory. However, several synthetic approaches have been developed to produce the compound. One of the most common methods involves the use of a chiral auxiliary to control the stereochemistry of the molecule. Another method involves the use of a palladium-catalyzed cross-coupling reaction to form the key carbon-carbon bond in the molecule.
Applications De Recherche Scientifique
Thielocin A1beta has been the subject of extensive scientific research due to its potential applications in the field of medicine and biotechnology. The compound has been shown to have potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Thielocin A1beta has also been shown to have antitumor activity against several cancer cell lines.
Propriétés
Numéro CAS |
134933-42-9 |
|---|---|
Nom du produit |
Thielocin A1beta |
Formule moléculaire |
C54H60O18 |
Poids moléculaire |
997 g/mol |
Nom IUPAC |
4-[4-[7-(4-carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-4,4a-dihydroxy-6-methoxy-3,4,5,8,9a-pentamethyl-1-oxo-9H-xanthene-2-carbonyl]oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid |
InChI |
InChI=1S/C54H60O18/c1-20-23(4)38(27(8)42(65-15)33(20)47(56)57)69-49(60)35-22(3)25(6)40(29(10)44(35)67-17)71-51(62)37-31(12)53(14,63)54(64)52(13,46(37)55)19-32-26(7)36(45(68-18)30(11)41(32)72-54)50(61)70-39-24(5)21(2)34(48(58)59)43(66-16)28(39)9/h63-64H,19H2,1-18H3,(H,56,57)(H,58,59) |
Clé InChI |
DEUPNPRGHXXEHM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
SMILES canonique |
CC1=C(C(=C(C(=C1C(=O)O)OC)C)OC(=O)C2=C(C(=C(C(=C2C)C)OC(=O)C3=C(C(C4(C(C3=O)(CC5=C(C(=C(C(=C5O4)C)OC)C(=O)OC6=C(C(=C(C(=C6C)C)C(=O)O)OC)C)C)C)O)(C)O)C)C)OC)C |
Autres numéros CAS |
134933-42-9 |
Synonymes |
thielocin A1 beta thielocin A1beta |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



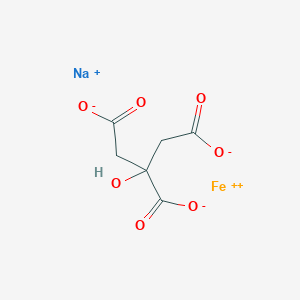
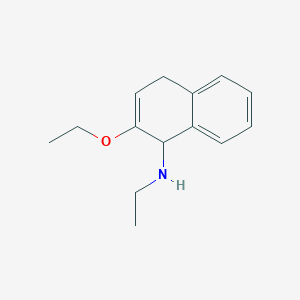
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
